molecular formula C24H31ClN2O4 B5089450 3-chloro-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide

3-chloro-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide

Cat. No. B5089450
M. Wt: 447.0 g/mol
InChI Key: AXGAAVSWUHMFHU-UHFFFAOYSA-N
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Description

3-chloro-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as compound 1, and it belongs to the class of benzamide derivatives. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Mechanism of Action

The exact mechanism of action of compound 1 is not fully understood. However, it has been suggested that the compound may exert its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. Additionally, compound 1 has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, compound 1 has been shown to inhibit the migration and invasion of cancer cells, which are essential steps in the metastasis of cancer. Furthermore, compound 1 has been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using compound 1 in lab experiments is that it has been shown to have low toxicity in vitro. Additionally, the compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using compound 1 is that its mechanism of action is not fully understood, which makes it challenging to design experiments that specifically target its activity.

Future Directions

There are several future directions for research on compound 1. One area of research could focus on identifying the specific molecular targets of the compound. This would provide a better understanding of its mechanism of action and could lead to the development of more effective therapies. Additionally, future studies could investigate the potential of compound 1 as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by the accumulation of abnormal proteins. Finally, future studies could investigate the potential of combining compound 1 with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of compound 1 involves a series of chemical reactions. The starting material for the synthesis is 3-chloro-4-hydroxybenzamide, which is reacted with 1-(4-ethoxybenzyl)piperidine to form 3-chloro-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]oxy}benzamide. This intermediate product is then reacted with 2-methoxyethylamine to form the final product, 3-chloro-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide.

Scientific Research Applications

Compound 1 has been the subject of several studies due to its potential therapeutic applications. It has been shown to have antitumor activity in vitro against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, compound 1 has been shown to have anti-inflammatory activity in vitro, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-chloro-4-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClN2O4/c1-3-30-20-7-4-18(5-8-20)17-27-13-10-21(11-14-27)31-23-9-6-19(16-22(23)25)24(28)26-12-15-29-2/h4-9,16,21H,3,10-15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGAAVSWUHMFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)OC3=C(C=C(C=C3)C(=O)NCCOC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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